molecular formula C9H11NO4 B10758209 3-(4-Nitro-phenoxy)-propan-1-OL CAS No. 66971-02-6

3-(4-Nitro-phenoxy)-propan-1-OL

Cat. No.: B10758209
CAS No.: 66971-02-6
M. Wt: 197.19 g/mol
InChI Key: XHRNQMMJGWBTBU-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)-propan-1-ol is an organic compound characterized by the presence of a nitro group attached to a phenoxy ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenoxy)-propan-1-ol typically involves the reaction of 4-nitrophenol with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 4-nitrophenol reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 3-(4-nitrophenoxy)-propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenoxy)-propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Nitrophenoxy)-propan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential applications include the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-nitrophenoxy)-propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can enhance the compound’s binding affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenoxy)-propan-1-ol is unique due to its combination of a nitro group, phenoxy ring, and propanol chainThe presence of the hydroxyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

3-(4-nitrophenoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,11H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRNQMMJGWBTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66971-02-6
Record name 3-(4-Nitrophenoxy)propanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A445P9WZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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